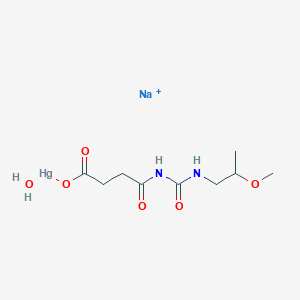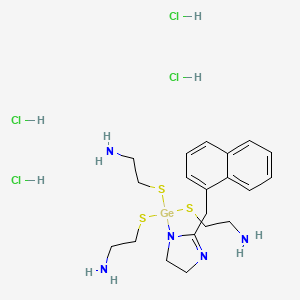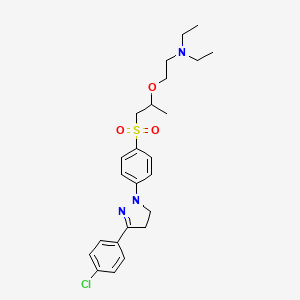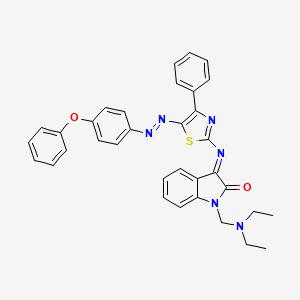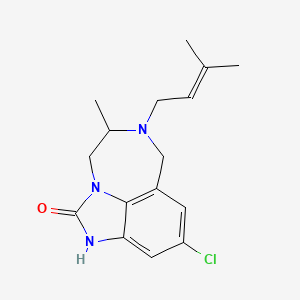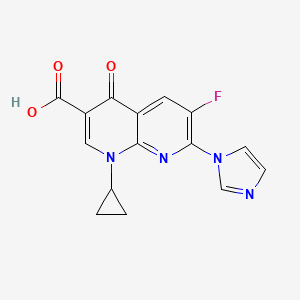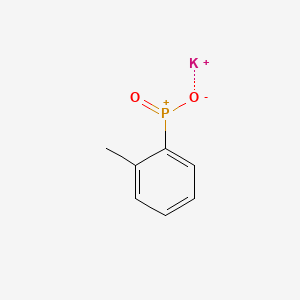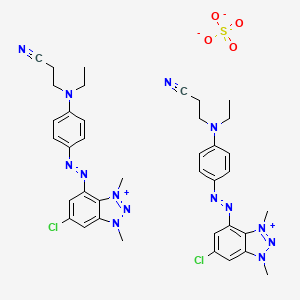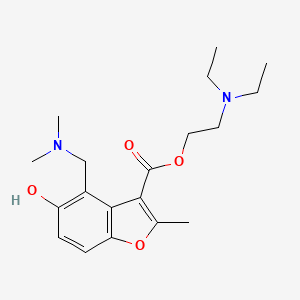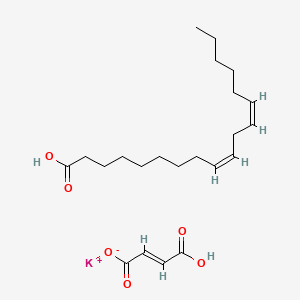
potassium;(E)-4-hydroxy-4-oxobut-2-enoate;(9Z,12Z)-octadeca-9,12-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Linoleic acid modified fumaric acid, potassium salt is a compound that combines the properties of linoleic acid and fumaric acid, stabilized with potassium Linoleic acid is an essential polyunsaturated omega-6 fatty acid, while fumaric acid is a dicarboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of linoleic acid modified fumaric acid, potassium salt typically involves the esterification of linoleic acid with fumaric acid, followed by neutralization with potassium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Organic solvents like toluene or xylene to facilitate the reaction.
Industrial Production Methods
Industrial production may involve continuous flow reactors to enhance efficiency and yield. The process parameters are optimized to ensure high conversion rates and purity of the final product. The use of homogeneous catalysts and controlled reaction environments are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Linoleic acid modified fumaric acid, potassium salt can undergo various chemical reactions, including:
Oxidation: The double bonds in linoleic acid can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The carboxyl groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Alcohols or amines in the presence of acid or base catalysts.
Major Products
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Esters, amides
Scientific Research Applications
Linoleic acid modified fumaric acid, potassium salt has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of bio-based polymers and resins.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of biodegradable plastics and as an additive in lubricants
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: Interacts with cellular receptors and enzymes involved in fatty acid metabolism.
Pathways Involved: Modulates pathways such as the arachidonic acid cascade, influencing inflammatory responses and oxidative stress
Comparison with Similar Compounds
Similar Compounds
- Oleic acid modified fumaric acid, potassium salt
- Erucic acid modified fumaric acid, potassium salt
- Maleic acid modified linoleic acid, potassium salt
Uniqueness
Linoleic acid modified fumaric acid, potassium salt is unique due to its combination of polyunsaturated fatty acid properties with the reactivity of fumaric acid. This dual functionality makes it particularly valuable in applications requiring both flexibility and chemical reactivity .
Properties
Molecular Formula |
C22H35KO6 |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
potassium;(E)-4-hydroxy-4-oxobut-2-enoate;(9Z,12Z)-octadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O2.C4H4O4.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-3(6)1-2-4(7)8;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);1-2H,(H,5,6)(H,7,8);/q;;+1/p-1/b7-6-,10-9-;2-1+; |
InChI Key |
AYZYTARWNYZSSV-ZCYUOKAFSA-M |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.C(=C/C(=O)[O-])\C(=O)O.[K+] |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O.C(=CC(=O)[O-])C(=O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


